K-Ras(G12C) inhibitor 9 is an allosteric inhibitor of tumor-promoting K-Ras(G12c).
K-Ras(G12C) inhibitor 9
CAS No.:
Cat. No.: VC0531897
Molecular Formula: C16H21ClIN3O4S
Molecular Weight: 513.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21ClIN3O4S |
|---|---|
| Molecular Weight | 513.8 g/mol |
| IUPAC Name | N-[1-[2-(4-chloro-5-iodo-2-methoxyanilino)acetyl]piperidin-4-yl]ethenesulfonamide |
| Standard InChI | InChI=1S/C16H21ClIN3O4S/c1-3-26(23,24)20-11-4-6-21(7-5-11)16(22)10-19-14-9-13(18)12(17)8-15(14)25-2/h3,8-9,11,19-20H,1,4-7,10H2,2H3 |
| Standard InChI Key | ZGUSBCDCZNBNQT-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1NCC(=O)N2CCC(CC2)NS(=O)(=O)C=C)I)Cl |
| Appearance | Solid powder |
Introduction
The Significance of K-Ras Mutations in Cancer
K-Ras mutations represent some of the most common oncogenic alterations in human cancers. Somatic mutations in this small GTPase are frequently associated with poor response to standard therapies, creating a critical need for targeted approaches . The G12C mutation specifically involves substitution of glycine with cysteine at position 12, creating a unique opportunity for covalent targeting. This mutation is particularly prevalent in:
The challenge in targeting K-Ras has historically stemmed from its picomolar affinity for GTP/GDP and the absence of known allosteric regulatory sites . These factors earned K-Ras the reputation of being "undruggable" until recent breakthroughs in covalent inhibitor development.
Mechanism of Action of K-Ras(G12C) Inhibitors
Covalent Binding Strategy
K-Ras(G12C) inhibitors function through an ingenious mechanism that exploits the nucleophilic cysteine introduced by the G12C mutation. This approach enables selective targeting of the mutant protein while sparing the wild-type K-Ras . The inhibitors form an irreversible covalent bond with this cysteine residue, providing exceptional specificity for the mutant protein.
Switch-II Pocket Binding
Crystallographic studies have revealed that these inhibitors bind to a previously unrecognized pocket beneath the effector binding switch-II region, termed the switch-II pocket (S-IIP) . This binding disrupts both switch-I and switch-II regions, which are critical for K-Ras function.
Alteration of Nucleotide Preference
A key mechanism of these inhibitors involves subverting the native nucleotide preference of K-Ras:
-
Normal K-Ras has higher affinity for GTP (active state)
-
Some compounds appear to accelerate nucleotide exchange, contrary to prior S-IIP inhibitors
Disruption of Effector Binding
The binding of these inhibitors impairs the interaction between K-Ras and its downstream effectors, particularly Raf . This disruption effectively blocks oncogenic signaling, inhibiting cancer cell growth and survival.
Structural Characteristics and Development
Evolution of Inhibitor Development
The development of K-Ras(G12C) inhibitors has progressed through several important phases:
-
Initial discovery of the S-IIP as a targetable pocket
-
Development of early compounds with weak binding (>200μM) in the absence of the warhead
-
Progressive optimization leading to clinically viable compounds
Fragment-Based Drug Design
Recent advances in K-Ras(G12C) inhibitor development have leveraged fragment-based drug design strategies, particularly enhanced by surface plasmon resonance (SPR) technology . This approach has proven particularly effective for targeting the dynamic binding pocket of K-Ras(G12C).
Structural Analysis
Crystallographic studies have been instrumental in understanding inhibitor binding. For example, a 1.75Å co-crystal structure of K-Ras(G12C) covalently bound to compound 10 (PDB: 6ARK) provided critical insights into the binding mode . The electron density confirmed covalent binding to G12C, though interestingly, the compound made van der Waals interactions with the α2 (switch-II) helix of a nearby symmetry mate rather than fully occupying the switch-II pocket .
Cell-Based and Preclinical Evaluation of Inhibitor Efficacy
Cell Line Response Patterns
Studies examining the effects of K-Ras(G12C) inhibitors in cancer cell lines have revealed genotype-specific responses. For compound 12, the following patterns were observed:
| Cell Line | K-Ras Mutation | Response to Compound 12 | Notes |
|---|---|---|---|
| H1792 | G12C | High sensitivity (EC₅₀=0.32±0.01μM) | Low K-Ras GTP levels, high K-Ras dependency |
| H358 | G12C | Sensitive | Decreased viability, increased apoptosis |
| H23 | G12C | Sensitive | Decreased viability, increased apoptosis |
| Calu-1 | G12C | Sensitive | Decreased viability, increased apoptosis |
| H1437 | Wild-type | Insensitive | No significant response |
| H1299 | Wild-type | Insensitive | K-Ras independent |
| A549 | G12S | Insensitive | K-Ras dependent but lacking G12C |
The collective data demonstrated statistically significant decreases in viability (P = 0.005) and increases in apoptosis (P < 0.001) specifically in G12C mutant cell lines compared to those lacking this mutation .
Clinical Development and Therapeutic Applications
FDA-Approved Inhibitors
The successful development of K-Ras(G12C) inhibitors has led to FDA approval of:
-
Sotorasib (Lumakras/AMG 510) - First-in-class K-Ras(G12C) inhibitor
These approvals represent a landmark achievement in targeted cancer therapy, addressing what was long considered an undruggable target.
Clinical Indications
K-Ras(G12C) inhibitors are primarily indicated for:
-
Non-small cell lung cancer (NSCLC) with K-Ras(G12C) mutation
-
Potential applications in colorectal cancer (CRC)
Emerging Resistance Mechanisms
With clinical use of these inhibitors, acquired resistance has emerged as a significant challenge:
-
Alterations in the K-Ras pathway signaling
-
Secondary mutations in K-Ras
-
Activation of alternative signaling pathways
These resistance patterns indicate potential for combination therapies and next-generation inhibitor development.
Future Directions and Challenges
Next-Generation Inhibitor Development
Research continues to focus on developing improved K-Ras(G12C) inhibitors with:
-
Enhanced potency and selectivity
-
Improved pharmacokinetic properties
-
Ability to overcome resistance mechanisms
Expanding K-Ras Targeting Beyond G12C
While G12C mutation provides a convenient cysteine for covalent targeting, efforts are underway to develop inhibitors for other common K-Ras mutations including G12D, G12V, and others that lack the reactive cysteine .
Combination Strategies
Given the complex nature of K-Ras signaling and the emergence of resistance mechanisms, combination approaches are being explored:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume